7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid
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Overview
Description
7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid is a complex organic compound belonging to the class of cyclopentane derivatives. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an octyl group and a heptanoic acid chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with an octyl halide to introduce the octyl group. This is followed by a series of reactions including reduction, oxidation, and esterification to form the heptanoic acid chain. The final step usually involves hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-((1R,2R)-2-Octylcyclopentyl)heptanoic acid
- 7-((1R,2R,3R)-3-Hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
- 7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]heptanoic acid
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its octyl group and heptanoic acid chain contribute to its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H38O2 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-octylcyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-9-13-18-15-12-16-19(18)14-10-7-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/t18-,19-/m1/s1 |
InChI Key |
WGJJROVFWIXTPA-RTBURBONSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CCC[C@H]1CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC(=O)O |
Origin of Product |
United States |
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